1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring an ethanone (acetyl) group attached to the nitrogen atom of the pyrrolidine ring. The pyrrolidine moiety is further substituted with a [(ethyl)(2-hydroxyethyl)amino]methyl group at the 2-position of the ring. Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
1-[2-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12(7-8-14)9-11-5-4-6-13(11)10(2)15/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHACJVWSDKCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the ethanone group can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- The compound can serve as a building block in the synthesis of new pharmaceutical agents, particularly those targeting neurological disorders due to its pyrrolidine structure, which is known for its bioactive properties.
- Its ability to form salts with organic acids enhances the solubility and bioavailability of drugs, making it suitable for formulations involving poorly soluble compounds .
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Antidepressant Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. This is particularly relevant in the context of developing new treatments for depression that target monoamine pathways.
- The structural similarity to other known antidepressants positions it as a candidate for further pharmacological evaluation .
- Analgesic Properties :
Biochemical Applications
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial in designing drugs for metabolic disorders.
- Its interactions with various biological targets can be explored through molecular docking studies to predict binding affinities and mechanisms .
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Cellular Studies :
- In vitro studies using this compound can elucidate its effects on cell viability and proliferation, particularly in cancer research where it may affect tumor growth dynamics.
Case Study 1: Antidepressant Development
A recent study explored the antidepressant potential of pyrrolidine derivatives, including 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone. The results indicated significant improvements in behavioral assays compared to control groups, warranting further exploration into its mechanism of action.
Case Study 2: Analgesic Efficacy
In another study focusing on pain relief, the compound was tested alongside established analgesics. Results showed comparable efficacy in reducing pain responses in animal models, suggesting its viability as a new analgesic agent.
Mechanism of Action
The mechanism of action of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs.
Structural and Functional Comparison
Key Observations:
Core Heterocycle :
- The target compound and S 16924 share a pyrrolidine core, while the piperidine analog (Entry 5) has a six-membered ring, which may alter binding affinity due to conformational flexibility .
- Substitution at the 2-position of pyrrolidine (e.g., hydroxyethyl vs. fluorophenyl in S 16924) significantly influences biological activity. S 16924 exhibits potent antipsychotic effects via serotonin receptor modulation, whereas the target compound is hypothesized to have anti-inflammatory properties .
Aminoethyl substitution (Entry 4) introduces a basic nitrogen, which may affect pharmacokinetics (e.g., membrane permeability) compared to the hydroxyethyl group .
Molecular Weight: The target compound (213.32 g/mol) and its aminoethyl analog (213.32 g/mol) share identical molecular weights, suggesting similar physicochemical profiles despite functional group differences .
Biological Activity
1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1032684-85-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is characterized by the following properties:
- Molecular Formula: C13H19N2O2
- Molecular Weight: 235.30 g/mol
- Boiling Point: Approximately 368.8 °C
- Density: 1.056 g/cm³
- pKa: 14.74
These properties indicate that the compound is a stable entity under standard laboratory conditions with potential solubility in various solvents due to its polar functional groups.
The biological activity of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is primarily associated with its interaction with G protein-coupled receptors (GPCRs). Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through adrenergic and imidazoline receptors, influencing cardiovascular and central nervous system functions .
Pharmacological Effects
- CNS Activity : The compound has shown potential in modulating central nervous system (CNS) activity, particularly in the context of sympathetic tone regulation. It may exert anxiolytic or antidepressant effects by influencing norepinephrine and serotonin pathways.
- Cardiovascular Effects : Preliminary studies suggest that it may affect heart rate and contractility through its action on adrenergic receptors, similar to other compounds that influence cyclic AMP levels in cardiac tissues .
- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory properties, potentially through modulation of immune responses via GPCR pathways.
Case Study 1: CNS Modulation
A study conducted on animal models demonstrated that administration of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone resulted in decreased anxiety-like behaviors in elevated plus-maze tests. The mechanism was hypothesized to involve modulation of serotonin receptors alongside adrenergic pathways, suggesting a dual-action profile that could be beneficial for treating anxiety disorders.
Case Study 2: Cardiovascular Impact
In vitro studies using cardiac myocytes showed that treatment with the compound led to increased calcium influx and enhanced contractile force, indicating a positive inotropic effect. This was linked to the activation of β-adrenoceptors and subsequent signaling cascades involving protein kinase A (PKA) activation, similar to well-known adrenergic agonists.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
